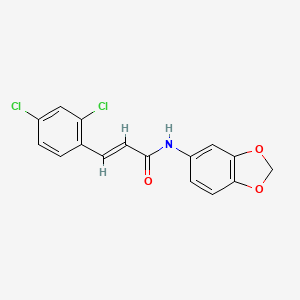![molecular formula C14H13IO2 B5706747 {4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
{4-[(4-iodobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-iodobenzyl)oxy]phenyl}methanol, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP is a white crystalline powder that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mechanism of Action
{4-[(4-iodobenzyl)oxy]phenyl}methanol's mechanism of action is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. {4-[(4-iodobenzyl)oxy]phenyl}methanol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been shown to interact with proteins involved in the regulation of cell growth and division, which may explain its potential use in cancer treatment.
Biochemical and Physiological Effects:
{4-[(4-iodobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that {4-[(4-iodobenzyl)oxy]phenyl}methanol can inhibit the growth of cancer cells, induce cell cycle arrest, and cause apoptosis, or programmed cell death. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and to protect against neurotoxicity induced by certain chemicals.
Advantages and Limitations for Lab Experiments
{4-[(4-iodobenzyl)oxy]phenyl}methanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, {4-[(4-iodobenzyl)oxy]phenyl}methanol's limitations include its low solubility in water, which can make it difficult to work with in certain experiments, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for {4-[(4-iodobenzyl)oxy]phenyl}methanol research, including its use in the development of new drugs for the treatment of various diseases, its potential as a diagnostic tool for certain conditions, and its use in the synthesis of new organic compounds. Further research is needed to fully understand {4-[(4-iodobenzyl)oxy]phenyl}methanol's mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
{4-[(4-iodobenzyl)oxy]phenyl}methanol can be synthesized using different methods, including the reaction of 4-iodobenzyl alcohol with phenylmagnesium bromide, followed by the reaction with formaldehyde. Another method involves the reaction of 4-iodobenzyl chloride with phenol, followed by the reaction with sodium borohydride. Both methods yield {4-[(4-iodobenzyl)oxy]phenyl}methanol as the final product.
Scientific Research Applications
{4-[(4-iodobenzyl)oxy]phenyl}methanol has been used in various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as a building block for the synthesis of organic compounds, and as a substrate for enzyme-catalyzed reactions. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been used in the development of new drugs and has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[4-[(4-iodophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBYNEHWGIEUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090669.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)

